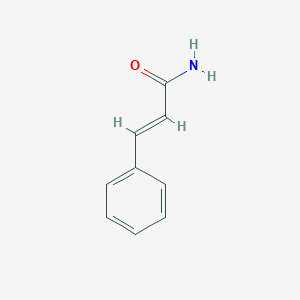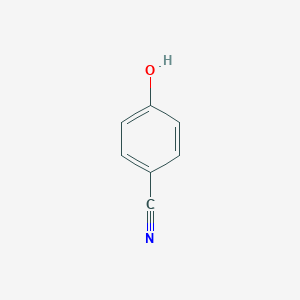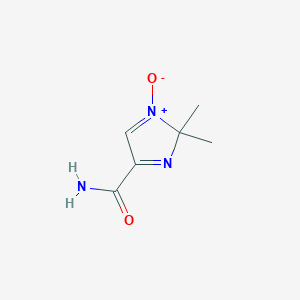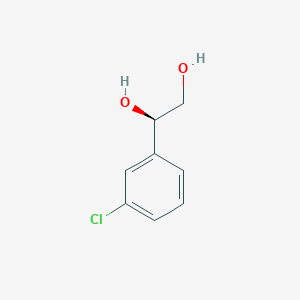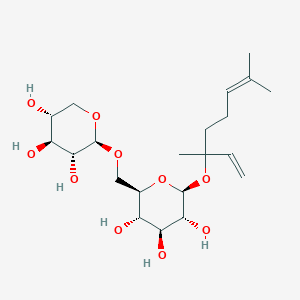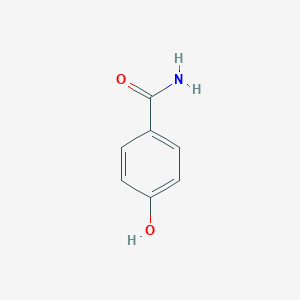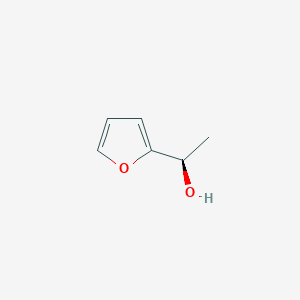
(R)-1-(Furan-2-yl)ethanol
Descripción general
Descripción
“®-1-(Furan-2-yl)ethanol” is a chemical compound that contains a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound is related to furan by substitution of the hydrogen at the 2-position by an ethyl group .
Synthesis Analysis
The synthesis of furanic compounds, including “®-1-(Furan-2-yl)ethanol”, can be complex. One approach involves the use of palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates . This reaction forms tetrahydrofurans with three stereocenters, which can then be used to synthesize several furan derivatives .Molecular Structure Analysis
The molecular structure of “®-1-(Furan-2-yl)ethanol” is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains an ethyl group attached to the 2-position of the furan ring .Chemical Reactions Analysis
The chemical reactions of furanic compounds can be influenced by the presence of oxygen on the catalyst surface. For example, the presence of oxygen on the Pt (111) surface significantly alters the reaction paths for furan and furfuryl alcohol oxidation . The main volatile products of these reactions are H2O, CO, and CO2 .Aplicaciones Científicas De Investigación
Biomass Conversion
Summary of the Application
“®-1-(Furan-2-yl)ethanol” is a furan compound that can be derived from the degradation of lignocellulosic cellulose, a type of biomass . It serves as a versatile platform molecule in the conversion of renewable biomass .
Methods of Application
The electrocatalytic conversion of furan compounds like “®-1-(Furan-2-yl)ethanol” represents an enticing approach for transforming them into value-added chemicals . However, the complex chemistry of furan compounds leads to low selectivity of the target product .
Results or Outcomes
The conversion of furan compounds using renewable electricity is a crucial pathway for the conversion of renewable biomass . However, the lower current density and Faraday efficiency make it difficult to achieve molded applications .
Electrocatalysis
Summary of the Application
“®-1-(Furan-2-yl)ethanol” can be used in the electrocatalytic conversion of furfural on the Ni(111) surface .
Methods of Application
Density functional theory calculations have been used to understand the product selectivity of furfural conversion in diverse reactions . Both the hydrodeoxygenation and decarboxylation of furfural on the Ni(111) surface have been thoroughly investigated .
Results or Outcomes
Among all the products of furfural conversion, furan is a dominant product . Different types of metal doping lead to different adsorption configurations of the reactants .
Chemical Synthesis
Summary of the Application
“®-1-(Furan-2-yl)ethanol” can be used as a starting material in the synthesis of various other chemicals .
Methods of Application
The specific methods of application would depend on the target compound. Typically, this would involve reactions such as esterification, oxidation, or reduction .
Results or Outcomes
The outcomes would vary based on the specific reactions and target compounds. However, the use of “®-1-(Furan-2-yl)ethanol” as a starting material could potentially enable the synthesis of a wide range of furan derivatives .
Bio-Based Materials
Summary of the Application
Furan platform chemicals (FPCs), including “®-1-(Furan-2-yl)ethanol”, can be used to synthesize a wide range of bio-based materials .
Methods of Application
The specific methods of application would depend on the target material. This could involve various chemical reactions and processes .
Results or Outcomes
The use of FPCs can lead to the production of a wide range of bio-based materials, offering an alternative to traditional petroleum-based materials .
Molecular Simulation
Summary of the Application
“®-1-(Furan-2-yl)ethanol” can be used in molecular simulations, which are crucial for understanding the behavior of molecules and predicting their properties .
Methods of Application
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can be used to create impressive simulation visualizations .
Results or Outcomes
The outcomes would vary based on the specific simulations and target properties. However, the use of “®-1-(Furan-2-yl)ethanol” in molecular simulations could potentially enable the prediction of a wide range of molecular properties .
Synthesis of Epoxy Resins
Summary of the Application
Furan derivatives, including “®-1-(Furan-2-yl)ethanol”, can be used in the synthesis of epoxy resins .
Methods of Application
The synthesis of epoxy resins involves various chemical reactions and processes . The specific methods would depend on the target resin and the desired properties .
Results or Outcomes
The use of furan derivatives in the synthesis of epoxy resins can lead to the production of a wide range of resins with diverse properties . These resins can be used in various applications, including coatings, composites, and electronic devices .
Propiedades
IUPAC Name |
(1R)-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(Furan-2-yl)ethanol | |
CAS RN |
27948-61-4 | |
| Record name | (1R)-1-(furan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



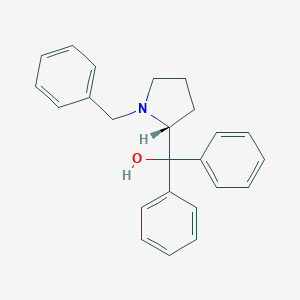
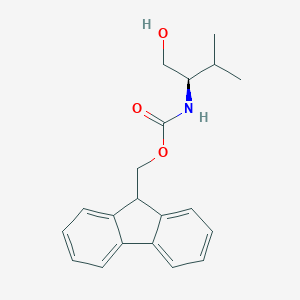
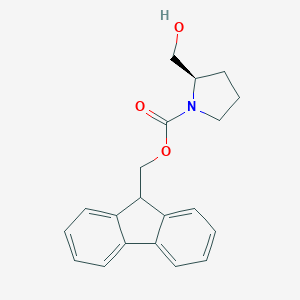
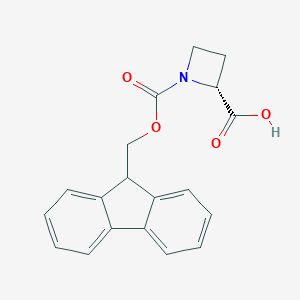
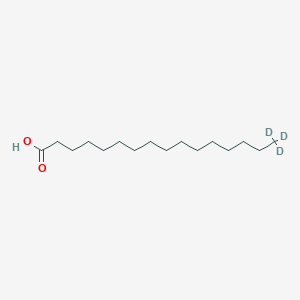
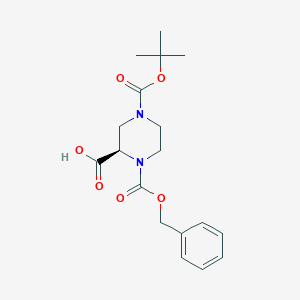
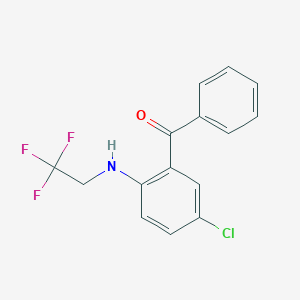
![(1S,2S,4R,8S,9S,13S)-8-(2-Hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one](/img/structure/B152038.png)
